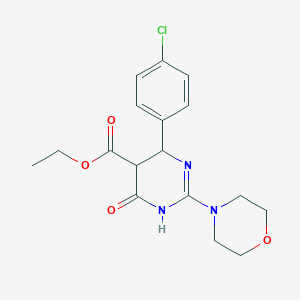

Ethyl 4-(4-chlorophenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(4-chlorophenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-chlorophenyl group at position 4, a morpholine ring at position 2, and an oxo group at position 5. The ethyl ester at position 5 enhances lipophilicity, influencing its pharmacokinetic properties. Its structural complexity necessitates precise synthetic protocols, often involving Biginelli-like condensations or post-functionalization of pyrimidine precursors .

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4/c1-2-25-16(23)13-14(11-3-5-12(18)6-4-11)19-17(20-15(13)22)21-7-9-24-10-8-21/h3-6,13-14H,2,7-10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCUKSDDWCYLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with morpholine and subsequent oxidation to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Biginelli Reaction Derivatives

While not directly reported for this compound, structurally similar derivatives (e.g., ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo analogs) are synthesized via one-pot Biginelli reactions using:

-

Substituted aldehydes (e.g., 4-chlorobenzaldehyde)

-

Ethyl acetoacetate (β-ketoester)

-

Urea/thiourea (ureido component)

| Component | Quantity | Role |

|---|---|---|

| 4-Chlorobenzaldehyde | 3 mmol | Aromatic aldehyde |

| Ethyl acetoacetate | 6 mmol | β-ketoester |

| Urea | 6 mmol | Cyclocondensing agent |

| Ni(NO₃)₂·6H₂O | Catalytic | Lewis acid catalyst |

Conditions :

Functional Group Reactivity

The compound’s structure suggests reactivity at the following sites:

Ester Group (–COOEt)

Morpholinyl Substituent

-

Alkylation/Acylation : The secondary amine in morpholine can undergo further alkylation or acylation reactions under standard conditions.

Chlorophenyl Ring

-

Nucleophilic Aromatic Substitution : The para-chloro group may participate in coupling reactions (e.g., Suzuki-Miyaura), though no direct evidence is reported in the provided sources.

Stability and Degradation

No direct data is available, but analogous compounds show:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-chlorophenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been investigated for its potential as an antitumor agent . Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the morpholine group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy against tumor cells.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against a range of bacteria and fungi. The chlorophenyl moiety is believed to contribute to this antimicrobial activity by disrupting microbial cell membranes.

Neurological Research

The morpholine component of the compound suggests potential applications in neurological disorders . Research into similar structures has indicated that they may possess neuroprotective properties and could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability of this compound to modulate neurotransmitter systems warrants further investigation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. This compound may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. This suggests a dose-dependent response indicative of its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another research effort focusing on antimicrobial activity, the compound was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 3: Neuroprotective Properties

A recent investigation into the neuroprotective effects of pyrimidine derivatives found that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This positions the compound as a candidate for further development in treating neurodegenerative diseases.

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C₁₈H₁₈ClN₃O₄

- Molecular Weight: 363.4 g/mol

The structure includes a pyrimidine ring substituted with a morpholine group and a chlorophenyl moiety, contributing to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrimidine compounds can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including glioma and breast cancer cells. The mechanism appears to involve the modulation of key apoptotic factors such as caspases and Bcl-2 family proteins .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity: The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.

- Induction of Apoptosis: It promotes programmed cell death through the intrinsic pathway by upregulating pro-apoptotic proteins.

- Antimicrobial Mechanism: It disrupts microbial cell membranes and interferes with metabolic processes.

Study on Antitumor Effects

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human glioma cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 32 µg/mL against E. coli, suggesting strong antibacterial activity .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Observations:

- The morpholinyl group’s oxygen atom may facilitate hydrogen bonding, enhancing solubility compared to nitrogen-containing piperazinyl .

- Position 4 : Methoxy or hydroxyl substituents (e.g., ) reduce electron-withdrawing effects compared to chlorine, impacting aromatic ring reactivity and intermolecular interactions.

- Position 6 : Oxo vs. thioxo (e.g., ) substitutions influence electronic properties; sulfur’s larger atomic size and lower electronegativity may enhance π-π stacking or metal coordination.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The morpholinyl-oxygen and pyrimidine-oxo groups in the target compound likely form intermolecular hydrogen bonds, stabilizing crystal lattices. In contrast, thioxo analogues (e.g., ) exhibit weaker hydrogen bonds but stronger van der Waals interactions .

- Crystal Packing : X-ray data for analogues (e.g., ) reveal chair conformations in dihydropyrimidine rings. Puckering parameters (Cremer-Pople analysis ) may differ based on substituent steric effects.

Pharmacological and Industrial Relevance

- Bioactivity: Chlorophenyl and morpholinyl groups are associated with kinase inhibition and antimicrobial activity.

- Solubility vs. Bioavailability : The ethyl ester enhances lipophilicity, but morpholinyl’s oxygen may improve aqueous solubility compared to piperazinyl analogues (e.g., ), balancing membrane permeability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this pyrimidine derivative, and what analytical techniques validate its purity?

- Methodology : The compound can be synthesized via a modified Biginelli reaction. For example, condensation of 4-chlorobenzaldehyde, ethyl acetoacetate, and urea in the presence of CuCl₂·2H₂O as a catalyst under solvent-free grinding conditions yields the pyrimidine core . Post-synthesis, purity is validated using:

- 1H/13C NMR : Key peaks include δ ~9.2 ppm (NH), 7.2–7.4 ppm (aromatic protons), and 5.1 ppm (H-4 pyrimidine) .

- Mass spectrometry : EIMS-FAB+ shows [M+H]+ at m/z 295 (calculated 294.1 for C₁₄H₁₅ClN₂O₃) .

- X-ray crystallography : Monoclinic crystal systems with hydrogen-bonded networks confirm structural integrity (e.g., R factor = 0.044) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection involves a diffractometer (e.g., Bruker AXS) at 294 K. Refinement uses SHELXL (for small molecules) or SHELXPRO (for macromolecules) to model atomic positions and thermal parameters . Key metrics include:

- R factor : <0.05 indicates high precision.

- Hydrogen bonding : Analyzed via ORTEP-3 for graphical representation of bond angles and distances (e.g., N–H···O interactions at ~2.8 Å) .

Q. What in vitro pharmacological assays are used to evaluate its bioactivity?

- Methodology : Anti-cancer activity is assessed using the MTT assay on HepG2 cells. Cells are treated with serial dilutions (e.g., 1–100 μM) for 48 hours, followed by MTT reagent incubation. Viability is quantified spectrophotometrically (absorbance at 570 nm), with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors contribute to reaction variability?

- Methodology : Reaction optimization involves:

- Catalyst screening : Transition metals (e.g., Cu²⁺ vs. Fe³⁺) and Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) vs. solvent-free conditions, with yields compared via HPLC .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C vs. 24 hours conventional) .

- Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from residual solvent traces or sublimation during purification .

Q. What challenges arise in resolving crystallographic disorder, and how are they addressed?

- Methodology : Disorder in the morpholinyl or chlorophenyl groups is modeled using SHELXL 's PART instruction. Occupancy factors are refined iteratively, constrained to sum to 1.0. Anisotropic displacement parameters (ADPs) for overlapping atoms are restrained via SIMU and DELU commands . Example metrics:

- Mean C–C bond length : 1.52 Å (σ = 0.004 Å) .

- Twinned crystals : Hooft parameter >0.45 indicates twinning; data integrated using CELL_NOW .

Q. How do hydrogen-bonding patterns influence supramolecular assembly, and what graph-set analyses apply?

- Methodology : Graph-set analysis (Etter’s formalism) categorizes H-bond motifs:

- R²₂(8) motifs : N–H···O interactions between pyrimidine carbonyl and morpholinyl oxygen .

- C(6) chains : π-π stacking of chlorophenyl rings (distance ~3.6 Å) .

- Functional impact : Stronger H-bond networks correlate with higher thermal stability (TGA decomposition >250°C) .

Q. How are computational methods used to predict structure-activity relationships (SAR) for this compound?

- Methodology :

- DFT calculations : Gaussian09 optimizes geometry at B3LYP/6-31G(d) level; electrostatic potential maps identify nucleophilic regions (e.g., morpholinyl oxygen) .

- Molecular docking : AutoDock Vina simulates binding to kinase targets (e.g., CDK2), with docking scores <-7.0 kcal/mol indicating strong affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.